



## **Tildacerfont Technical Support Center: Optimizing Androgen Suppression**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tildacerfont |           |
| Cat. No.:            | B1682374     | Get Quote |

For Research Use Only. Not for Clinical Use.

This technical support center provides guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the use of tildacerfont for androgen suppression. The information is based on publicly available data from clinical trials. Recent late-stage clinical trials (CAHmelia-203 and CAHmelia-204) did not meet their primary endpoints, and the development of **tildacerfont** for Congenital Adrenal Hyperplasia (CAH) has been discontinued.[1][2][3] This resource summarizes the findings from earlier phase studies to inform future research.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of tildacerfont?

A1: **Tildacerfont** is a potent and selective, non-steroidal, oral antagonist of the corticotropinreleasing factor type-1 (CRF1) receptor.[4][5][6] The CRF1 receptor is located on the corticotroph cells of the anterior pituitary gland. By blocking this receptor, tildacerfont inhibits the action of corticotropin-releasing factor (CRF), which in turn reduces the secretion of adrenocorticotropic hormone (ACTH).[4][5][6] In conditions like congenital adrenal hyperplasia (CAH), where there is impaired cortisol synthesis, the reduction in ACTH is expected to decrease the overproduction of adrenal androgens, such as androstenedione (A4) and 17hydroxyprogesterone (17-OHP).[4][5]

Q2: What were the typical dosages of **tildacerfont** used in clinical trials?



A2: **Tildacerfont** has been evaluated in several Phase 2 clinical trials at various oral dosages. These include once-daily (QD) regimens of 200 mg, 400 mg, 600 mg, and 1000 mg, as well as twice-daily (BID) regimens of 100 mg and 200 mg.[4][7] The CAHmelia-204 study evaluated a 200 mg QD dose.[1]

Q3: What level of androgen suppression was observed with **tildacerfont** in early phase studies?

A3: In Phase 2 studies, particularly in patients with poor disease control at baseline (defined as elevated androstenedione levels), **tildacerfont** showed reductions in key hormones. For instance, in one 12-week study of a 400 mg QD dose, mean reductions from baseline were 74% for ACTH and 55% for androstenedione (A4). Maximum mean reductions of up to 84% for ACTH and 79% for A4 were observed at some time points in this study.[6] However, a clear dose-response relationship was not consistently observed across all studies.[4][7] It is important to note that the later-stage CAHmelia-203 trial did not meet its primary endpoint for A4 reduction with a 200mg QD dose.[2]

## **Troubleshooting Guide**

Issue 1: Suboptimal or Lack of Androgen Suppression

- Possible Cause 1: Dosage and Dosing Frequency
  - Explanation: Early Phase 2 studies showed varied responses, and a clear dose-dependent effect was not always established.[4][7] More recent data from the CAHptain-205 study suggested that higher doses and more frequent (BID) dosing may be necessary to achieve efficacy.[3] The 200mg once-daily dose in the CAHmelia-203 and CAHmelia-204 studies did not meet the primary endpoints for A4 reduction and glucocorticoid reduction, respectively.[1][2][3]
  - Recommendation for Research: If investigating tildacerfont in a preclinical or non-clinical research setting, consider a range of concentrations and dosing frequencies to establish a clear dose-response curve in your specific model system.
- Possible Cause 2: Patient/Subject Baseline Characteristics

## Troubleshooting & Optimization





- Explanation: Clinical trial data was often stratified by baseline disease control, with patients having higher baseline androgen levels (poor disease control) showing more significant reductions.[4][5] In subjects with well-controlled androgens at baseline,
   tildacerfont appeared to maintain those levels rather than causing further suppression.[4]
   [7]
- Recommendation for Research: Carefully characterize the baseline hormonal status of your experimental subjects. The magnitude of the effect of tildacerfont may be dependent on the initial level of HPA axis overactivity.
- Possible Cause 3: Non-Adherence
  - Explanation: In the CAHmelia-203 study, low compliance with the study medication and the subjects' existing glucocorticoid regimen was noted, which resulted in lower-thanexpected drug exposure and may have contributed to the trial not meeting its primary endpoint.[2]
  - Recommendation for Research: In preclinical studies, ensure consistent administration of the compound. In any future clinical research, implementing robust adherence monitoring will be critical.

#### Issue 2: Unexpected Variability in Biomarker Levels

- Possible Cause 1: Timing of Sample Collection
  - Explanation: The levels of ACTH and adrenal androgens follow a diurnal rhythm, with peak levels typically occurring in the early morning.[4] The timing of blood sample collection in relation to the administration of both tildacerfont and any concomitant glucocorticoids can significantly impact the measured hormone levels.
  - Recommendation for Research: Standardize the timing of sample collection in your experimental protocol. In clinical studies, samples were typically collected at approximately 8 a.m., before the morning dose of glucocorticoids.[4]
- Possible Cause 2: Concomitant Medications



- Explanation: Tildacerfont has the potential for drug-drug interactions. For example, coadministration with dexamethasone, a CYP3A4 substrate, was found to increase dexamethasone exposure and was therefore an exclusion criterion for efficacy analysis in some studies.[4]
- Recommendation for Research: Carefully review all concomitant medications or compounds being used in your experimental system for potential interactions with tildacerfont.

# Data on Androgen Suppression from Phase 2 Studies

The following tables summarize the reported reductions in key hormones in adult patients with classic CAH from two Phase 2 studies (Study 201 and Study 202). These studies primarily included patients with poor disease control, characterized by baseline androstenedione (A4) levels greater than twice the upper limit of normal (>2x ULN).

Table 1: Summary of Hormone Reductions in Study 201 (2-week treatment duration per dose) [4][7]

| Dosage     | Mean Reduction in ACTH  | Mean Reduction in<br>17-OHP | Mean Reduction in<br>A4 |
|------------|-------------------------|-----------------------------|-------------------------|
| 200 mg QD  | -28.4% to -59.4%        | 0.3% to -38.3%              | -18.1% to -24.2%        |
|            | (range)                 | (range)                     | (range)                 |
| 600 mg QD  | -28.4% to -59.4%        | 0.3% to -38.3%              | -18.1% to -24.2%        |
|            | (range)                 | (range)                     | (range)                 |
| 1000 mg QD | -28.4% to -59.4%        | 0.3% to -38.3%              | -18.1% to -24.2%        |
|            | (range)                 | (range)                     | (range)                 |
| 100 mg BID | Not explicitly detailed | Not explicitly detailed     | Not explicitly detailed |
| 200 mg BID | Not explicitly detailed | Not explicitly detailed     | Not explicitly detailed |

Note: A clear doseresponse was not observed in this study.



12.[6]

Table 2: Summary of Hormone Reductions in Study 202 (12-week treatment duration)[4][7]

| Dosage                | Maximum Mean<br>Reduction in ACTH | Maximum Mean<br>Reduction in 17-<br>OHP | Maximum Mean<br>Reduction in A4 |
|-----------------------|-----------------------------------|-----------------------------------------|---------------------------------|
| 400 mg QD             | ~80%                              | ~80%                                    | ~80%                            |
| Note: In this study,  |                                   |                                         |                                 |
| 60% of patients with  |                                   |                                         |                                 |
| elevated ACTH and     |                                   |                                         |                                 |
| 40% with elevated A4  |                                   |                                         |                                 |
| achieved              |                                   |                                         |                                 |
| normalization by week |                                   |                                         |                                 |

## **Experimental Protocols**

Study Design Overview (Based on Phase 2 Studies)

- Study 201: A Phase 2a, multicenter, open-label, multiple-dose, dose-escalation study.
   Patients on a stable glucocorticoid regimen received escalating doses of tildacerfont (200 mg, 600 mg, 1000 mg QD) for 2 weeks at each dose. Other cohorts received 100 mg BID or 200 mg BID for 2 weeks.[4]
- Study 202: A Phase 2, multicenter, open-label study where patients received 400 mg of tildacerfont once daily for 12 weeks. Patients remained on a stable glucocorticoid regimen.
   [4]

#### Methodology for Hormone Assessment

Sample Collection: Blood samples for pharmacokinetic and pharmacodynamic assessments
were typically collected in the morning (around 8 a.m.) before the daily dose of
glucocorticoids.[4] In some protocols, overnight visits with serial blood draws were conducted
to assess diurnal rhythm.[4]



- Analytes: The primary efficacy endpoints were the changes from baseline in 8 a.m. levels of ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione (A4).[4][7]
- Analytical Method: Hormone levels in serum and saliva were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

#### Safety and Tolerability Monitoring

- Adverse Events: Monitoring and recording of all adverse events (AEs). In Phase 2 trials,
   tildacerfont was generally well-tolerated, with the most common AEs being headache and
   upper respiratory tract infection.[4][7] No serious adverse events were reported in these early studies.
- Clinical Laboratory Tests: Standard clinical laboratory values were monitored throughout the studies.
- Other Assessments: Physical examinations, vital signs, and electrocardiograms were performed at regular intervals.[4]

## **Visualizations**





Click to download full resolution via product page

Caption: Tildacerfont blocks the CRF1 receptor on the pituitary gland.





Click to download full resolution via product page

Caption: Generalized workflow for Phase 2 tildacerfont clinical trials.





Click to download full resolution via product page

Caption: Troubleshooting logic for suboptimal response to **tildacerfont**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spruce Biosciences announces topline results from CAHmelia-204, CAHptain-205 in adult and paediatric congenital adrenal hyperplasia [pharmabiz.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 6. investors.sprucebio.com [investors.sprucebio.com]



- 7. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tildacerfont Technical Support Center: Optimizing Androgen Suppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682374#optimizing-tildacerfont-dosage-for-maximal-androgen-suppression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com